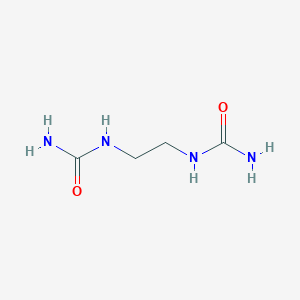

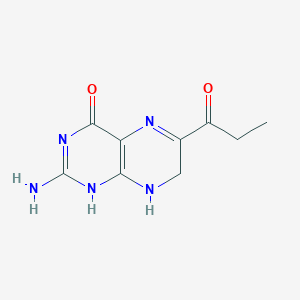

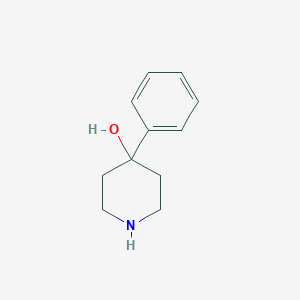

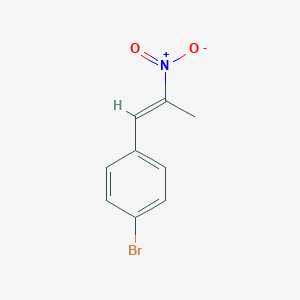

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene typically involves condensation reactions. For instance, (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide was synthesized through a condensation reaction between 2-nitrobenzaldehyde and 4-bromobenzohydrazide . This suggests that the target compound could potentially be synthesized through a similar condensation reaction involving a suitable aldehyde and a brominated compound.

Molecular Structure Analysis

The molecular structure of compounds with bromo and nitro groups on a benzene ring often displays an E configuration around the C=N bond, as seen in (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide . The dihedral angle between benzene rings in these compounds is typically small, indicating a planar structure which could be expected in the compound of interest as well.

Chemical Reactions Analysis

Compounds with bromo and nitro substituents on a benzene ring can undergo nucleophilic aromatic substitution. For example, in the synthesis of 4-(benzotriazol-1-yl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalodinitrile, the bromine atom in 4-bromo-5-nitrophthalodinitrile was substituted by an aminophenylamine residue . This indicates that the bromine in (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene could also be reactive towards nucleophilic substitution.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene are not directly reported, related compounds exhibit intermolecular hydrogen bonding and π-π interactions, which influence their crystal packing and stability . The presence of bromo and nitro groups can also affect the electron distribution and overall polarity of the molecule, which in turn can influence its solubility and reactivity.

科学的研究の応用

Molecular Synthesis and Structure

- Synthesis and Conformation: The compound was synthesized through the condensation of 4-bromobenzaldehyde with nitroethane, resulting in a trans configuration. A notable characteristic of its structure is the dihedral angle between the benzene ring and the plane of the double bond, which is relatively small, indicating a planar structure conducive to certain chemical reactions. The crystal structure of this compound is stabilized by short intermolecular Br⋯O contacts, which could influence its reactivity and interaction with other molecules (Li, 2009).

Antimicrobial Applications

- Antimicrobial Activity: Derivatives of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have been synthesized and demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. These derivatives, carrying various substituents like fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, exhibit activity that often surpasses that of reference drugs. This suggests a potential application of the compound and its derivatives in developing new antimicrobial agents (Liaras et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302-H319-H334-H412 . These codes indicate that the compound is harmful if swallowed, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYQNXJXRRFFM-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。